molecular formula C15H37PSn2 B14394694 CID 73166687

CID 73166687

Katalognummer: B14394694
Molekulargewicht: 485.8 g/mol
InChI-Schlüssel: IXFJIAYLJOJXSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

No explicit data regarding CID 73166687 was identified within the provided evidence. For example, discusses betulin-derived inhibitors (e.g., betulin, CID 72326; 3-O-caffeoyl betulin, CID 10153267), while lists oscillatoxin derivatives (e.g., CID 101283546, CID 185389), but none align with CID 73166687 .

Eigenschaften

Molekularformel

C15H37PSn2

Molekulargewicht

485.8 g/mol

InChI

InChI=1S/C10H22P.5CH3.2Sn/c1-4-7-9-11(6-3)10-8-5-2;;;;;;;/h3-10H2,1-2H3;5*1H3;;

InChI-Schlüssel

IXFJIAYLJOJXSA-UHFFFAOYSA-N

Kanonische SMILES

CCCCP(CCCC)CC[Sn](C)C.C[Sn](C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of CID 73166687 involves multiple steps, including the use of specific reagents and controlled reaction conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:

    Reduction Reactions: Utilizing reducing agents to achieve the desired chemical structure.

    Substitution Reactions: Employing nucleophilic or electrophilic substitution to introduce specific functional groups.

Industrial Production Methods

Industrial production of CID 73166687 often involves large-scale chemical processes, ensuring consistency and efficiency. Techniques such as continuous flow reactors and automated synthesis are commonly used to produce this compound on a commercial scale.

Analyse Chemischer Reaktionen

Types of Reactions

CID 73166687 undergoes various chemical reactions, including:

    Oxidation: Reacting with oxidizing agents to form oxidized products.

    Reduction: Using reducing agents to achieve reduced forms.

    Substitution: Engaging in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

CID 73166687 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis.

    Biology: Employed in biological assays and studies to understand cellular processes.

    Medicine: Investigated for potential therapeutic applications and drug development.

    Industry: Utilized in manufacturing processes and product formulations.

Wirkmechanismus

The mechanism of action of CID 73166687 involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist, modulating biological processes at the molecular level. The exact mechanism depends on the context of its application, such as in therapeutic settings or chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Given the lack of direct evidence for CID 73166687, a comparative analysis must rely on structurally or functionally analogous compounds mentioned in the literature. Below are key examples:

Table 1: Structural and Functional Analogues from Evidence

Compound (CID) Structural Class Key Features/Applications Source
Betulin (72326) Triterpenoid Antiviral, anti-inflammatory activity Substrate/Inhibitor study
3-O-Caffeoyl Betulin (10153267) Betulin derivative Enhanced bioavailability via caffeoyl modification Inhibitor analysis
Oscillatoxin D (101283546) Polyketide derivative Cytotoxic activity, marine origin Natural product research
Ginkgolic Acid 17:1 (5469634) Phenolic lipid Inhibits enzyme activity (e.g., BSEP) Substrate/Inhibitor study
Irbesartan (3749) Angiotensin II receptor antagonist Hypertension treatment Pharmacological agent

Key Findings:

Betulin Derivatives: CID 72326 (betulin) and CID 10153267 (3-O-caffeoyl betulin) share a triterpenoid backbone but differ in functional groups. The caffeoyl modification in CID 10153267 enhances solubility and target affinity compared to the parent compound .

Oscillatoxin Analogues : Oscillatoxin D (CID 101283546) and its methyl derivative (CID 185389) exhibit structural similarities but differ in bioactivity profiles. Methylation at position 30 (CID 185389) reduces cytotoxicity compared to CID 101283546 .

Enzyme Inhibitors : Ginkgolic acid (CID 5469634) and irbesartan (CID 3749) are unrelated structurally but both serve as competitive inhibitors in bile acid transport systems. Ginkgolic acid shows broader specificity, while irbesartan is highly selective .

Limitations and Recommendations

Data Gap : The absence of CID 73166687 in the evidence highlights the need to verify the identifier’s accuracy or consult specialized databases (e.g., PubChem, ChEMBL) for updated entries.

Structural Predictions : If CID 73166687 is a betulin or polyketide derivative, computational tools (e.g., QSAR, molecular docking) could predict its properties using analogues like CID 72326 or CID 10153267 as templates .

Experimental Validation : Comparative studies should prioritize assays (e.g., enzyme inhibition, cytotoxicity) to benchmark CID 73166687 against the compounds in Table 1.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.